molecular formula C12H13N3O2 B1611695 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid CAS No. 939986-83-1

1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

Cat. No. B1611695
M. Wt: 231.25 g/mol
InChI Key: HCFJWQIXCLWACM-UHFFFAOYSA-N
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Description

1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid , also known by its chemical formula C₁₁H₁₄N₂O₂ , is a heterocyclic compound. It features a piperidine ring with a carboxylic acid group and a cyano (nitrile) group attached to the pyridine ring. The compound exhibits interesting pharmacological properties and has been investigated for various applications.



Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations. Researchers have explored different synthetic routes to access it, often starting from commercially available precursors. However, specific details of the synthetic methods may vary based on the research context and the desired purity of the final product.



Molecular Structure Analysis

The molecular structure of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid consists of the following components:



  • Piperidine Ring : A six-membered nitrogen-containing ring.

  • Pyridine Ring : A six-membered aromatic ring with a nitrogen atom.

  • Carboxylic Acid Group : The carboxylic acid functional group (-COOH).

  • Cyano Group : The cyano (nitrile) functional group (-CN).



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:



  • Hydrolysis : The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt.

  • Substitution Reactions : The cyano group can be substituted with other functional groups.

  • Acid-Base Reactions : The acidic proton on the carboxylic acid group can react with bases.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (exact value varies based on purity).

  • Solubility : It may exhibit solubility in certain solvents.

  • Stability : Consideration of stability under various conditions is crucial.


Safety And Hazards


  • Toxicity : Assessing toxicity is essential, especially if the compound is used in pharmaceutical research.

  • Handling Precautions : Researchers should follow safety guidelines when working with this compound.


Future Directions

Future research could explore the following aspects:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Derivatives : Synthesize derivatives to enhance specific properties.

  • Structural Modifications : Explore modifications to improve solubility, stability, or target specificity.


Please note that while I’ve provided an overview, detailed analysis would require consulting relevant scientific literature. For specific data, refer to the Certificate of Analysis or other authoritative sources12345.


properties

IUPAC Name

1-(4-cyanopyridin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-8-9-1-4-14-11(7-9)15-5-2-10(3-6-15)12(16)17/h1,4,7,10H,2-3,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFJWQIXCLWACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588471
Record name 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

CAS RN

939986-83-1
Record name 1-(4-Cyano-2-pyridinyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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